molecular formula C15H15F2NO B405859 N-(3,4-difluorobenzyl)(4-methoxyphenyl)methanamine

N-(3,4-difluorobenzyl)(4-methoxyphenyl)methanamine

Cat. No.: B405859
M. Wt: 263.28g/mol
InChI Key: ZTMMGFMRCFOHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorobenzyl)(4-methoxyphenyl)methanamine is a useful research compound. Its molecular formula is C15H15F2NO and its molecular weight is 263.28g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H15F2NO

Molecular Weight

263.28g/mol

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C15H15F2NO/c1-19-13-5-2-11(3-6-13)9-18-10-12-4-7-14(16)15(17)8-12/h2-8,18H,9-10H2,1H3

InChI Key

ZTMMGFMRCFOHMR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)F)F

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To (4-methoxyphenyl)methanamine (1.77 mL, 13.6 mmol) and acetic acid (2.7 mL, 45 mmol) in dichloromethane (15 mL) was added 3,4-difluorobenzaldehyde (1.0 m, 9.08 mmol). This mixture was heated in the microwave at 100° C. for 15 min. The reaction was cooled to room temperature and macroporous cyanoborohydride resin (9.8 g, 22.7 mmol) was added in portions. This mixture was stirred at room temperature for 16 hours. The resin was filtered off and rinsed with dichloromethane and the organics were washed with saturated sodium bicarbonate until bubbling ceased. The organics were dried over sodium sulfate and concentrated via rotovap. The resulting crude material was purified by silica gel chromatography using methanol dichloromethane gradient as eluent to afford N-(3,4-difluorobenzyl)(4-methoxyphenyl)methanamine as a yellowish oil (1.9 g, 80% yield). MS (M+H, 264); 1H NMR (400 MHz, DMSO-d6): δ, ppm: 2.63 (br s, 1H), 3.56 (s, 2H), 3.61 (s, 2H), 3.71 (s, 3H), 6.84 (d, J=8.8 Hz, 2H), 7.14 (m, 1H), 7.21 (d, J=8.4 Hz, 2H), 7.34 (m, 2H).
Quantity
1.77 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
9.08 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
cyanoborohydride
Quantity
9.8 g
Type
reactant
Reaction Step Two

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